![molecular formula C19H21N3O5S B2797736 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896275-48-2](/img/structure/B2797736.png)
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Description
Synthesis Analysis
Benzamides, including derivatives similar to NTB, have been synthesized and characterized. The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Benzamides and Metal Complexes : New benzamides, including derivatives similar to the compound , have been synthesized and characterized. These compounds exhibit specific structural features and have been evaluated for antibacterial activity against several bacterial strains (Khatiwora et al., 2013).
Photodegradable and Thermally Stable Polyamides : Research has been conducted on the synthesis of optically active polyamides with pendent groups like 4-nitro-1,3-dioxoisoindolin-2-yl, which may provide insights into the structural and thermal properties of similar benzamide derivatives (Faghihi et al., 2010).
Biological and Pharmacological Applications
Anticancer Activity of Benzothiazole Derivatives : Benzothiazole derivatives, structurally related to benzamides, have been evaluated for their potent antitumor agents. This research highlights the potential of similar benzamide derivatives in anticancer applications (Yoshida et al., 2005).
Antihypertensive and Antitumor Effects : Compounds such as 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl) benzamide have been synthesized and evaluated for their anti-hypertension and anti-tumor effects, showing the potential medicinal applications of related benzamide derivatives (Bao et al., 2015).
Anticancer Evaluation of N-(Pyridin-3-yl)benzamide Derivatives : A series of benzamide derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, indicating the potential of benzamide derivatives in cancer treatment (Mohan et al., 2021).
Crystal Structure and Polymorphism
Crystal Structure Analysis : Studies on the crystal structure of similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, provide insights into the molecular arrangement, which is crucial for understanding the properties and potential applications of benzamide derivatives (Saeed et al., 2008).
Polymorphs and Salts of Benzamide Derivatives : Research on polymorphs and salts of benzamide derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, can offer valuable information about different structural forms and their stability, which is important for pharmaceutical applications (Khakhlary & Baruah, 2014).
properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-4-10-18(11-5-14)28(26,27)21-12-2-3-17(21)13-20-19(23)15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDWOFECOBWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide |
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